molecular formula C4H12N2O2 B12534134 1,3-Propanediol, 2-[(aminomethyl)amino]- CAS No. 819081-00-0

1,3-Propanediol, 2-[(aminomethyl)amino]-

Katalognummer: B12534134
CAS-Nummer: 819081-00-0
Molekulargewicht: 120.15 g/mol
InChI-Schlüssel: GDDQVWGBBKWHJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Propanediol, 2-[(aminomethyl)amino]- is a versatile chemical compound with a wide range of applications in various fields. It is known for its unique chemical structure, which includes both hydroxyl and amino groups, making it a valuable intermediate in organic synthesis and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2-[(aminomethyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as a metal oxide, and is carried out at elevated temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 1,3-propanediol, 2-[(aminomethyl)amino]- often involves continuous flow reactors to optimize reaction efficiency and minimize waste. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product with high purity .

Wirkmechanismus

The mechanism of action of 1,3-propanediol, 2-[(aminomethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, its hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Propanediol, 2-[(aminomethyl)amino]- stands out due to its unique combination of hydroxyl and aminomethyl groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

819081-00-0

Molekularformel

C4H12N2O2

Molekulargewicht

120.15 g/mol

IUPAC-Name

2-(aminomethylamino)propane-1,3-diol

InChI

InChI=1S/C4H12N2O2/c5-3-6-4(1-7)2-8/h4,6-8H,1-3,5H2

InChI-Schlüssel

GDDQVWGBBKWHJY-UHFFFAOYSA-N

Kanonische SMILES

C(C(CO)NCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.